Cas no 132554-61-1 (2-chloronaphthalene-1,3-dicarbaldehyde)

132554-61-1 structure

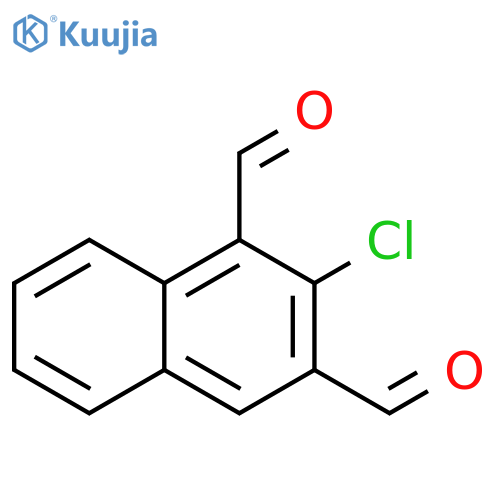

商品名:2-chloronaphthalene-1,3-dicarbaldehyde

CAS番号:132554-61-1

MF:C12H7ClO2

メガワット:218.63578248024

MDL:MFCD18803523

CID:4588483

2-chloronaphthalene-1,3-dicarbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Chloronaphthalene-1,3-dicarbaldehyde

- 2-chloronaphthalene-1,3-dicarbaldehyde

-

- MDL: MFCD18803523

- インチ: 1S/C12H7ClO2/c13-12-9(6-14)5-8-3-1-2-4-10(8)11(12)7-15/h1-7H

- InChIKey: JOYGBOVLNGIRHD-UHFFFAOYSA-N

- ほほえんだ: C1(C=O)=C2C(C=CC=C2)=CC(C=O)=C1Cl

2-chloronaphthalene-1,3-dicarbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB303493-500 mg |

2-Chloronaphthalene-1,3-dicarbaldehyde, 95%; . |

132554-61-1 | 95% | 500mg |

€178.80 | 2023-04-26 | |

| abcr | AB303493-1 g |

2-Chloronaphthalene-1,3-dicarbaldehyde, 95%; . |

132554-61-1 | 95% | 1g |

€260.30 | 2023-04-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00927091-1g |

2-Chloronaphthalene-1,3-dicarbaldehyde |

132554-61-1 | 95% | 1g |

¥616.0 | 2023-04-03 | |

| abcr | AB303493-500mg |

2-Chloronaphthalene-1,3-dicarbaldehyde, 95%; . |

132554-61-1 | 95% | 500mg |

€178.80 | 2025-02-21 | |

| A2B Chem LLC | AI85391-500mg |

2-chloronaphthalene-1,3-dicarbaldehyde |

132554-61-1 | 500mg |

$208.00 | 2024-04-20 | ||

| Apollo Scientific | OR33593-500mg |

2-Chloronaphthalene-1,3-dicarbaldehyde |

132554-61-1 | 95% | 500mg |

£117.00 | 2025-02-19 | |

| A2B Chem LLC | AI85391-1g |

2-chloronaphthalene-1,3-dicarbaldehyde |

132554-61-1 | 1g |

$306.00 | 2024-04-20 | ||

| A2B Chem LLC | AI85391-1mg |

2-chloronaphthalene-1,3-dicarbaldehyde |

132554-61-1 | >95% | 1mg |

$202.00 | 2024-01-04 | |

| A2B Chem LLC | AI85391-10mg |

2-chloronaphthalene-1,3-dicarbaldehyde |

132554-61-1 | >95% | 10mg |

$241.00 | 2024-01-04 | |

| Apollo Scientific | OR33593-5g |

2-Chloronaphthalene-1,3-dicarbaldehyde |

132554-61-1 | 95% | 5g |

£670.00 | 2023-09-02 |

2-chloronaphthalene-1,3-dicarbaldehyde 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

132554-61-1 (2-chloronaphthalene-1,3-dicarbaldehyde) 関連製品

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 624-75-9(Iodoacetonitrile)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 4964-69-6(5-Chloroquinaldine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:132554-61-1)2-chloronaphthalene-1,3-dicarbaldehyde

清らかである:99%

はかる:1g

価格 ($):154.0